2-[(4-Ethylpiperazino)methyl]thiophenol
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Overview
Description
2-[(4-Ethylpiperazino)methyl]thiophenol is a chemical compound with the molecular formula C₁₃H₂₀N₂S and a molecular weight of 236.38 g/mol It is a thiophenol derivative, which means it contains a thiol group (-SH) attached to a benzene ring The compound also features a piperazine ring substituted with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-[(4-Ethylpiperazino)methyl]thiophenol, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters to form aminothiophene derivatives.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(4-Ethylpiperazino)methyl]thiophenol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Brominated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
2-[(4-Ethylpiperazino)methyl]thiophenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving thiol-containing enzymes and proteins.
Industry: Used in the production of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-[(4-Ethylpiperazino)methyl]thiophenol involves its interaction with thiol groups in biological molecules. The compound can form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function. This interaction can affect various molecular pathways, including those involved in redox regulation and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Thiophenol: The parent compound, which lacks the piperazine and ethyl groups.
4-[(4-Methylpiperazino)methyl]thiophenol: Similar structure but with a methyl group instead of an ethyl group.
2-[(4-Ethylpiperazino)methyl]benzenethiol: Similar structure but with a benzene ring instead of a thiophene ring.
Uniqueness
2-[(4-Ethylpiperazino)methyl]thiophenol is unique due to the presence of both the thiophene ring and the ethyl-substituted piperazine ring.
Properties
IUPAC Name |
2-[(4-ethylpiperazin-1-yl)methyl]benzenethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-2-14-7-9-15(10-8-14)11-12-5-3-4-6-13(12)16/h3-6,16H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWYSMVXZKSMLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=CC=C2S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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